N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could not be found in the available resources.Scientific Research Applications
Antimicrobial Activity
Pyridothienopyrimidines and Pyridothienotriazines, derivatives structurally related to the compound , have been synthesized and tested for their antimicrobial activities. This research provides insight into the chemical modifications that can enhance the antimicrobial efficacy of pyrimidine derivatives, potentially guiding future studies on N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
Antiviral and Antiproliferative Activities
Novel pyrazolopyrimidines derivatives, structurally related to the compound of interest, have shown significant antiviral and anti-5-lipoxygenase activities. These findings indicate the potential of pyrimidine derivatives in developing new therapeutic agents for viral infections and inflammation-related disorders (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Anticancer Properties
Research on Pyrazolopyrimidine and Schiff Bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides has provided evidence of their in vitro antitumor activities against different human cancer cell lines. This demonstrates the utility of pyrimidine derivatives in cancer research, potentially offering a foundation for further investigation into the anticancer properties of this compound (T. Hafez, Souad A. Osman, H. A. A. Yosef, A. S. A. El-All, Ashraf S. Hassan, A. El-Sawy, M. Abdallah, & M. Youns, 2013).
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have shown potential as therapeutic agents in the treatment of various diseases .
Mode of Action
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways due to their broad spectrum of pharmacological effects . For instance, they can inhibit the activities of key inflammatory mediators, thereby affecting the inflammatory response pathway .
Result of Action
Given the reported anti-inflammatory effects of pyrimidine derivatives , it can be inferred that this compound may help in reducing inflammation at the molecular and cellular levels.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-13-7-9-17(10-8-13)27-22(30)20-19(25-23(27)31)18(12-26(20)3)21(29)24-16-6-4-5-15(11-16)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDKCJASPINCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC(=C4)C(=O)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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